![molecular formula C14H12F3N3O B2602907 2,3,4-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034334-48-8](/img/structure/B2602907.png)

2,3,4-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

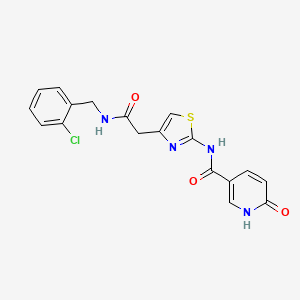

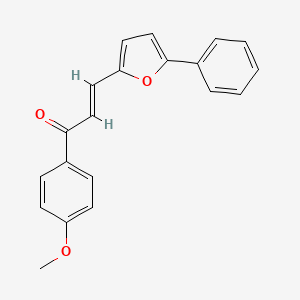

“2,3,4-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide” is a complex organic compound. It contains a benzamide group which is substituted with three fluorine atoms and an amide group attached to a tetrahydropyrazolopyridine ring. The presence of fluorine atoms and the pyrazolopyridine ring suggests that this compound could have interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolopyridine ring and the introduction of the trifluoro group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group substituted with fluorine atoms and a tetrahydropyrazolopyridine ring. The fluorine atoms would likely have a significant effect on the electronic properties of the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the amide group and the pyrazolopyridine ring could potentially allow for a variety of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms and the pyrazolopyridine ring. For example, the fluorine atoms could increase the compound’s stability and affect its reactivity .

Scientific Research Applications

Formation of Stable Hydrogen Bonds and Weak Intermolecular Interactions

The research on energetic multi-component molecular solids, including tetrafluoroterephthalic acid and a series of N-containing heterocycles, highlights the significance of strong hydrogen bonds and weak intermolecular interactions (C–H⋯F and C–H⋯O) in assembling molecules into larger architectures. These interactions are crucial in the formation of higher-order supramolecular structures, demonstrating the potential for creating advanced materials with tailored properties (Wang et al., 2014).

Heterocyclic Synthesis

Research on thiophenylhydrazonoacetates in heterocyclic synthesis reveals the production of various heterocyclic derivatives, showcasing the chemical's role in diversifying synthetic pathways for potentially bioactive compounds. This study underscores the versatility of such chemicals in synthesizing novel compounds with potential pharmaceutical applications (Mohareb et al., 2004).

Microwave-assisted Synthesis of Fused Heterocycles

The microwave-assisted synthesis of fused heterocycles incorporating trifluoromethyl moiety indicates the efficiency of using such chemicals in synthesizing complex structures. This method offers a rapid, efficient approach to generating compounds that could serve as building blocks in pharmaceuticals and agrochemicals (Shaaban, 2008).

Enhanced Extraction of Americium(III)

A study on new bis(triazinyl) pyridines for selective extraction of americium(III) demonstrates the chemical's potential in nuclear waste management and recycling of valuable materials. These findings highlight the role of such compounds in addressing critical environmental and energy challenges (Hudson et al., 2006).

Exploration in PET Imaging

Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent underscores the chemical's application in diagnostic imaging. This research points to the chemical's utility in developing novel radiotracers for cancer detection, offering insights into its potential medical applications (Wang et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2,3,4-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O/c15-11-2-1-10(12(16)13(11)17)14(21)19-8-4-6-20-9(7-8)3-5-18-20/h1-3,5,8H,4,6-7H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMPCFMWPCSXRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CC1NC(=O)C3=C(C(=C(C=C3)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Benzotriazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2602838.png)

![6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2602842.png)

![N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide](/img/structure/B2602845.png)

![3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2602847.png)